molecular formula C5H10O3 B099028 Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- CAS No. 18516-18-2

Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl-

Cat. No. B099028
CAS RN: 18516-18-2
M. Wt: 118.13 g/mol
InChI Key: CBIFNLUPCWCNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, also known as DHA (dihydroxyacetone), is a simple carbohydrate that is commonly used in the cosmetics industry as a self-tanning agent. However, DHA has also been the subject of scientific research for its potential applications in biotechnology and medicine. In

Scientific Research Applications

Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- has been studied for its potential applications in biotechnology and medicine. One area of research is in the production of biofuels, where Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- can be used as a substrate for the production of ethanol and other fuels. Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- has also been studied for its potential as a biodegradable polymer in the development of sustainable materials.
In medicine, Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- has been studied for its potential as an anti-cancer agent. Studies have shown that Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- has also been studied for its potential as a treatment for type 2 diabetes, as it has been shown to improve insulin sensitivity in animal models.

Mechanism Of Action

Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- works by reacting with amino acids in the outermost layer of the skin to produce a brown pigment called melanoidin. This reaction is non-enzymatic and does not involve the production of melanin, the pigment responsible for natural tanning. Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- only reacts with the dead skin cells on the surface of the skin and does not penetrate deeper into the epidermis.

Biochemical And Physiological Effects

Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- has been shown to be safe for use in cosmetics and has no known toxic effects. However, some individuals may experience allergic reactions to Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, such as skin irritation or rash. Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- is also metabolized by the liver and excreted in the urine, indicating that it is not stored in the body.

Advantages And Limitations For Lab Experiments

One advantage of using Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- in lab experiments is its low toxicity and ease of handling. Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- is also readily available and relatively inexpensive. However, Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- has limited solubility in water and may require the use of organic solvents. Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- also has a short shelf life and may degrade over time.

Future Directions

There are several potential future directions for research on Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl-. One area of interest is in the development of sustainable materials using Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- as a biodegradable polymer. Another area of research is in the use of Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- as a substrate for the production of biofuels. In medicine, further research is needed to determine the potential of Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- as an anti-cancer agent and a treatment for type 2 diabetes. Overall, Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl- has shown promising potential for a variety of scientific research applications.

properties

CAS RN

18516-18-2

Product Name

Propanal, 3-hydroxy-2-(hydroxymethyl)-2-methyl-

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

3-hydroxy-2-(hydroxymethyl)-2-methylpropanal

InChI

InChI=1S/C5H10O3/c1-5(2-6,3-7)4-8/h2,7-8H,3-4H2,1H3

InChI Key

CBIFNLUPCWCNQT-UHFFFAOYSA-N

SMILES

CC(CO)(CO)C=O

Canonical SMILES

CC(CO)(CO)C=O

Other CAS RN

18516-18-2

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

One loopful bacterial cells of Rhodococcus erythropolis SD806 strain were inoculated in 200 ml of a culture medium having the same composition as culture medium 1 shown in Table 3 and incubated with shaking at 30° C. for 2 days. After completion of the incubation, the bacterial cells were harvested by centrifugation and 1 liter of a 50 mM potassium phosphate buffer solution containing 5 g of 1,1,1-tris(hydroxymethyl)ethane was added thereto to prepare a resting cell suspension reaction mixture. The reaction mixture had a turbidity in terms of absorbance of 0.8 at 660 nm. This was shaken at 30° C. for 24 hours. A portion of the reaction mixture was analyzed by high performance liquid chromatography and as a result, it was found that 3.3 g of 1,1,1-tris(hydroxymethyl)ethane was oxidized and decomposed to produce 1.1 g of 2,2-bis (hydroxymethyl)propionaldehyde and 2.0 g of 2,2-bis (hydroxymethyl)propionic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three

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